2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c28-20-5-4-19(26-9-1-8-23-26)24-27(20)13-15-6-10-25(11-7-15)21(29)16-2-3-17-18(12-16)30-14-22-17/h1-5,8-9,12,14-15H,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVKRMDTBJRFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Insights :
- The pyridazin-3-one core contributes to hydrogen-bonding capacity via its carbonyl group.
- The 1,3-benzothiazole-6-carbonyl group enhances hydrophobicity and may facilitate binding to hydrophobic pockets or metal-containing active sites.
Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and the CCP4 suite for macromolecular data processing .
Comparison with Similar Compounds
A structurally analogous compound, 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (), provides a basis for comparison. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
In contrast, the 2-methylpropyl group in the analog is purely aliphatic, favoring hydrophobic interactions . The target compound’s higher molecular weight (~407 vs. 315 g/mol) may impact solubility and bioavailability, necessitating formulation optimizations.
Computational and Experimental Insights: Crystallographic refinement via SHELXL and data processing with CCP4 are critical for resolving structural details in such analogs. For example, the piperidine ring conformation and pyridazinone planarity could differ significantly between the two compounds due to substituent steric and electronic effects.
Biological Activity :
- While activity data for the target compound is unavailable, the analog in lacks the benzothiazole motif, which is often associated with kinase inhibition or antimicrobial activity. This suggests the target compound may exhibit distinct pharmacological profiles.
Q & A
Q. Methodological Answer :
- NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies protons on the pyridazinone ring (δ 6.8–7.2 ppm) and benzothiazole (δ 7.5–8.3 ppm). ¹³C NMR confirms carbonyl groups (δ 160–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- HPLC : Reverse-phase methods (e.g., 70:30 acetonitrile/0.1% formic acid) resolve impurities; compare retention times with reference standards .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Q. Methodological Answer :
- Core modifications : Systematically vary substituents (e.g., pyrazole N-alkylation or benzothiazole substitution) and assess impact on target binding (e.g., kinase inhibition) .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with catalytic sites (e.g., ATP-binding pockets) .
- Orthogonal assays : Combine enzymatic assays (IC₅₀ determination) with cellular viability tests (MTT assay) to validate selectivity .
- Data interpretation : Apply cluster analysis to correlate structural features (e.g., logP, polar surface area) with activity trends .
Advanced: What experimental frameworks assess environmental fate and ecotoxicological risks?
Q. Methodological Answer :
- Environmental partitioning : Use shake-flask methods to measure logKow (octanol-water coefficient) and soil sorption (OECD Guideline 106) .
- Degradation studies : Perform hydrolysis (pH 4–9 buffers, 50°C) and photolysis (UV light, λ=254 nm) to identify breakdown products via LC-MS .
- Ecotoxicology : Conduct acute toxicity assays (Daphnia magna, 48h LC₅₀) and algal growth inhibition tests (OECD 201) .
Advanced: How should in vivo pharmacokinetic studies be designed to address bioavailability challenges?
Q. Methodological Answer :
- Dosing regimen : Administer compound (oral/IP) in rodent models (n=8/group) with staggered sampling times (0–24h) .
- Bioanalysis : Quantify plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL) .
- Data modeling : Use non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and t₁/₂. Compare with in vitro hepatic microsomal stability data .
Advanced: How to resolve contradictions in biological activity data across assay platforms?
Q. Methodological Answer :
- Assay validation : Ensure consistency in buffer conditions (e.g., ATP concentration in kinase assays) and cell line provenance (e.g., HEK293 vs. HeLa) .
- Counter-screening : Test off-target effects using panels (e.g., Eurofins CEREP) to rule out false positives .
- Meta-analysis : Apply weighted Z-scores to integrate data from disparate studies (e.g., enzymatic vs. cell-based IC₅₀) .
Advanced: What strategies mitigate synthetic impurities affecting reproducibility?
Q. Methodological Answer :
- Impurity profiling : Use LC-HRMS to identify byproducts (e.g., diastereomers from chiral centers) and adjust reaction stoichiometry .
- Process optimization : Implement Design of Experiments (DoE) to refine temperature, catalyst loading (e.g., Pd(OAc)₂), and solvent polarity .
- Quality control : Adhere to ICH Q3A guidelines for residual solvents (e.g., ≤5000 ppm DMF) and heavy metals (e.g., Pd ≤10 ppm) .
Basic: What are the stability considerations for long-term storage of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
